Tridodecylmethylammonium chloride

Ion-Selective Electrodes Potentiometry Electrochemical Sensors

Researchers requiring reliable chloride quantification often face interference from lipophilic anions in clinical samples. Tridodecylmethylammonium chloride (TDMAC) addresses this by deviating from the classical Hofmeister selectivity pattern in ion-selective electrode (ISE) membranes. - Enables chloride detection with a ~55 mV/decade slope and selectivity coefficients (log Kᴾᵒᵗ) of -1.6 for citrate and +0.6 for salicylate. - Supports antimicrobial coatings on PTFE surfaces with a loading capacity of 1.5-2 mg penicillin per cm² for sustained release. - Serves as a phase-transfer catalyst and lipophilic additive for polyaniline-based all-solid-state sensors. - Available in ≥98% purity (titration) with consistent quality for demanding R&D and sensor fabrication workflows.

Molecular Formula C37H78ClN
Molecular Weight 572.5 g/mol
CAS No. 7173-54-8
Cat. No. B1196287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridodecylmethylammonium chloride
CAS7173-54-8
SynonymsTDMAC
tridodecylmethylammonium
tridodecylmethylammonium chloride
tridodecylmethylammonium iodide
Molecular FormulaC37H78ClN
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-]
InChIInChI=1S/C37H78N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1
InChIKeySBHRWOBHKASWGU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TDMAC: Core Properties and Procurement


Tridodecylmethylammonium chloride (TDMAC; CAS 7173-54-8), a quaternary ammonium compound with three dodecyl chains and a methyl group on the cationic nitrogen, is a white crystalline solid (mp 110–112 °C) with a molecular weight of 572.47 g/mol . It functions as a cationic surfactant, phase‑transfer catalyst, and lipophilic additive. Key specifications for procurement include purity grades ≥97.0% (TLC) for Selectophore™ applications or ≥98% (titration) for general research use . The compound is widely employed in chloride‑selective electrodes, antimicrobial coatings, and organic synthesis .

TDMAC: Performance Risks of Generic Substitution


Quaternary ammonium compounds (QACs) differ fundamentally in chain length, symmetry, and counterion, leading to divergent performance in lipophilicity, surface activity, and ion‑selectivity. Tridodecylmethylammonium chloride possesses an asymmetric structure (three C12 chains, one methyl group) that confers unique adsorption and selectivity properties compared to symmetric tetraalkylammonium salts or shorter‑chain analogs [1]. For example, in ion‑selective electrode (ISE) membranes, TDMAC deviates from the classical Hofmeister selectivity pattern, enabling chloride detection with improved discrimination against lipophilic anions—a behavior not observed with many other QACs [2]. Similarly, its specific alkyl architecture is critical for noncovalent antibiotic binding to PTFE surfaces, a property that cannot be assumed for other cationic surfactants [3].

TDMAC: Differentiated Performance Evidence


Chloride Selectivity vs. Hofmeister Series

Membranes incorporating TDMAC exhibit a chloride response slope of approximately 55 mV/decade between 10⁻⁴ and 5 × 10⁻¹ M Cl⁻, deviating from the classical Hofmeister lipophilicity sequence [1]. In 0.01 M MES buffer (pH 5.5), the selectivity coefficients (log KᴾᵒᵗCl, anion) were +0.6 for salicylate, −1.6 for citrate, and −0.6 for acetate, indicating significantly improved discrimination against lipophilic anions compared to conventional dissociated ion‑exchanger membranes [1].

Ion-Selective Electrodes Potentiometry Electrochemical Sensors

Antibiotic Loading on PTFE Surfaces

Polytetrafluoroethylene (PTFE) treated with TDMAC binds 1.5–2 mg of ¹⁴C‑penicillin per cm² of graft surface. In contrast, untreated PTFE or PTFE treated with anionic detergents shows negligible antibiotic binding [1]. The binding is ionic and sustained, enabling the surface to resist both infection and thrombosis [1].

Biomaterial Coatings Antimicrobial Surfaces Noncovalent Functionalization

Polyaniline Redox Facilitation

Incorporation of TDMACl into soluble polyaniline (PANI) membranes facilitates both oxidation and reduction processes, as confirmed by Raman spectroscopy, UV–vis spectroscopy, and cyclic voltammetry [1]. The bulky lipophilic additive alters the local ionic environment within the PANI matrix, enhancing electrochemical switching kinetics relative to additive‑free PANI membranes [1].

Conducting Polymers Electrochemistry Spectroelectrochemistry

ISE Surface Charge: Asymmetric vs. Symmetric QACs

In polymeric ISE membranes, asymmetric TDMAC generates a distinct surface charge density compared to symmetric tetraalkylammonium bromides (TOAB, TDDAB, TODAB) when tested over a concentration range of 1–10⁻⁴% [1]. The difference arises from the asymmetric cation's unique adsorption behavior at the membrane/solution interface, influencing the measured potential and the Hofmeister anion response pattern [1].

Ion-Selective Electrodes Surface Charge Potentiometry

TDMAC: Scientific & Industrial Applications


Clinical Chloride Sensors with Reduced Interference

Membranes containing TDMAC achieve a chloride response slope of ~55 mV/decade and exhibit selectivity coefficients (log Kᴾᵒᵗ) of −1.6 for citrate and +0.6 for salicylate, deviating from the classical Hofmeister pattern . This enables accurate chloride quantification in clinical samples (e.g., sweat, serum) where salicylate or other lipophilic anions would otherwise cause significant interference.

Noncovalent Antibiotic-Eluting Coatings

TDMAC treatment of PTFE surfaces results in a loading capacity of 1.5–2 mg penicillin per cm², with sustained release in physiological fluids . This approach has been validated for vascular grafts and central venous catheters, where the combination of antibiotic and heparin binding reduces both infection and thrombosis risks .

All-Solid-State Ion Sensors

Incorporation of TDMACl into polyaniline films facilitates redox switching, as demonstrated by Raman and UV–vis spectroelectrochemistry . This property supports the fabrication of plasticizer‑free, all‑solid‑state chloride sensors with improved long‑term stability and miniaturization potential.

Phase-Transfer Catalysis in Organic Synthesis

TDMAC acts as a phase‑transfer catalyst in transesterification reactions (e.g., methyl esters with glycidol) and other biphasic organic syntheses . While direct comparative yield data are sparse, its long alkyl chains enhance solubility in organic phases and accelerate reactions where shorter‑chain QACs exhibit lower efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tridodecylmethylammonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.